molecular formula C12H18O8 B570439 2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE CAS No. 118139-63-2

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE

Cat. No.: B570439
CAS No.: 118139-63-2
M. Wt: 290.268
InChI Key: KLGCSEFIXZIUCS-ZZLGJBLRSA-N
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Description

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE is a chemical compound with the molecular formula C12H18O8. It is a derivative of glucose, where specific hydroxyl groups are acetylated and an ethylidene group is introduced. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE typically involves the protection of the hydroxyl groups of glucose. The process begins with the acetylation of the 2 and 3 positions of glucose using acetic anhydride in the presence of a catalyst such as pyridine. Following this, the 4 and 6 positions are protected by forming an ethylidene acetal using acetaldehyde and an acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Substitution: Reagents such as sodium methoxide for methanolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the deprotected glucose derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE involves its interaction with specific enzymes and molecular targets. The acetyl and ethylidene groups can influence the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE is unique due to its specific pattern of acetylation and the presence of the ethylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

118139-63-2

Molecular Formula

C12H18O8

Molecular Weight

290.268

IUPAC Name

[(2R,4aR,6R,7R,8S,8aR)-7-acetyloxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C12H18O8/c1-5(13)17-10-9-8(4-16-7(3)19-9)20-12(15)11(10)18-6(2)14/h7-12,15H,4H2,1-3H3/t7-,8-,9-,10+,11-,12-/m1/s1

InChI Key

KLGCSEFIXZIUCS-ZZLGJBLRSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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